

Comparison Guide: Myxoxanthin vs. Echinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Echinone**

Cat. No.: **B051690**

[Get Quote](#)

An Objective Analysis for Scientific Professionals

This guide provides a detailed comparison between Myxoxanthin and **Echinone**, two carotenoids found predominantly in cyanobacteria. While historical literature has sometimes used the names interchangeably, modern analytical chemistry demonstrates they are distinct compounds with different chemical structures, properties, and biosynthetic origins. This document clarifies these differences, supported by structural data, biosynthetic pathways, and established analytical protocols.

Chemical Identity and Nomenclature

Fundamentally, Myxoxanthin and **Echinone** are not the same molecule. The confusion arises from early studies where the term "myxoxanthin" was sometimes used to describe the ketocarotenoid now known as **Echinone**.^{[1][2][3][4]} Current chemical classification, however, makes a clear distinction:

- **Echinone** is a ketocarotenoid. Its structure is derived from β-carotene with a ketone group added at the 4-position of one of the β-ionone rings.^{[1][5][6]}
- Myxoxanthin, more precisely referred to by its modern name Myxoxanthophyll, is a carotenoid glycoside. It is a more complex molecule where a sugar moiety (commonly a fucoside) is attached to the carotenoid backbone (myxol).^{[7][8][9][10]}

Comparative Data: Physicochemical Properties

The structural differences between these two compounds result in distinct physicochemical properties, which are crucial for their separation, identification, and potential biological function.

Property	Echinone	Myxoxanthophyll (Myxol 2'-fucoside)
Chemical Class	Ketocarotenoid	Carotenoid Glycoside
Molecular Formula	C ₄₀ H ₅₄ O ^{[1][5][11]}	C ₄₆ H ₆₆ O ₇ ^{[8][10][12]}
Molecular Weight	550.87 g/mol ^{[1][5][11]}	731.01 g/mol ^{[8][9]}
Basic Structure	β-carotene backbone with a C4-keto group	Myxol backbone with a 2'-fucoside group
Polarity	Moderately polar	Significantly more polar due to hydroxyl and glycosidic groups
Appearance	Red-orange crystals ^{[1][11]}	Violet crystalline solid ^[4]
UV-Vis λ _{max} (in Acetone)	~461 nm ^[11]	~473-479 nm (varies with specific structure) ^[13]
UV-Vis λ _{max} (in Hexane)	~459 nm ^[11]	Not readily soluble

Biosynthetic Pathways

Echinone and Myxoxanthophyll originate from the same precursor, β-carotene, but diverge significantly in their biosynthetic pathways within cyanobacteria. **Echinone** represents a simple modification, whereas Myxoxanthophyll synthesis involves a multi-step enzymatic cascade.

- **Echinone** Synthesis: β-carotene is converted directly to **Echinone** by the enzyme β-carotene ketolase (CrtO or CrtW), which introduces a keto group at the C4 position.^{[5][14][15]}
- Myxoxanthophyll Synthesis: The pathway from β-carotene is more complex, involving intermediates like zeaxanthin. It requires the action of hydroxylases and, critically, glycosyltransferases (such as CruF and CruG) to attach the sugar moiety to the carotenoid backbone.^[7]

Echinone is often found as a co-occurring pigment in organisms that produce Myoxanthophyll.[7][16]

Visualization of Biosynthetic Relationship

The following diagram illustrates the divergence in the synthesis of **Echinone** and Myoxanthophyll from their common precursor, β -carotene.

[Click to download full resolution via product page](#)

Fig. 1: Divergent biosynthetic pathways of **Echinone** and Myoxanthophyll.

Experimental Protocols

Protocol for a Comparative Analysis of **Echinone** and Myoxanthophyll

This protocol outlines a standard method for extracting, separating, and identifying **Echinone** and Myoxanthophyll from a cyanobacterial cell culture.

1. Objective: To qualitatively and quantitatively compare the presence of **Echinone** and Myoxanthophyll in a biological sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

2. Materials:

- Lyophilized cyanobacterial cells
- Acetone (HPLC grade) with 0.1% Butylated Hydroxytoluene (BHT)
- Methanol (HPLC grade)
- Diethyl ether (HPLC grade)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Potassium hydroxide (KOH)
- HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Diode Array Detector (DAD)
- **Echinone** and Myroxanthophyll analytical standards (if available)

3. Procedure:

- a. Pigment Extraction:
 - Weigh approximately 100 mg of lyophilized cells into a glass tube.
 - Add 5 mL of acetone (with BHT) and vortex vigorously for 2 minutes.
 - Centrifuge at 4,000 x g for 5 minutes to pellet cell debris.
 - Carefully transfer the supernatant to a new tube.
 - Repeat the extraction on the pellet two more times, pooling all supernatants.
- b. Saponification (Optional - for removing chlorophylls):
 - To the pooled acetone extract, add 1 mL of 10% (w/v) methanolic KOH.

- Incubate in the dark at room temperature for 2 hours to hydrolyze chlorophylls and lipids.
- Neutralize the reaction by adding an equal volume of water.
- c. Phase Separation:
 - Transfer the saponified extract to a separatory funnel.
 - Add 10 mL of diethyl ether and 10 mL of saturated NaCl solution.
 - Shake gently to partition the carotenoids into the upper ether layer.
 - Collect the ether layer and dry it by passing it through a small column of anhydrous sodium sulfate.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the pigment residue in 1 mL of the initial HPLC mobile phase.
- d. HPLC-DAD Analysis:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient system, for example:
 - Solvent A: Methanol:Water (95:5, v/v)
 - Solvent B: Ethyl Acetate
 - Gradient: Start with 100% A, ramp to 100% B over 30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: Monitor at 450 nm and 475 nm. Collect full spectra (350-600 nm) using the DAD.
 - Injection Volume: 20 µL.

4. Expected Results:

- **Echineneone**, being less polar, will have a longer retention time than the more polar Myxoxanthophyll on a reverse-phase column.
- The DAD spectra will confirm the identity of the peaks by comparing them to known standards or literature values (**Echineneone** $\lambda_{\text{max}} \approx 459\text{-}461$ nm, Myxoxanthophyll $\lambda_{\text{max}} \approx 473\text{-}479$ nm).[11][13]

Summary and Conclusion

Myxoxanthin and **Echineneone** are structurally and functionally distinct carotenoids.

Echineneone ($\text{C}_{40}\text{H}_{54}\text{O}$) is a β -carotene derivative containing a single ketone group. In contrast, Myxoxanthophyll (e.g., $\text{C}_{46}\text{H}_{66}\text{O}_7$) is a significantly larger and more polar molecule, characterized by the presence of a glycosidic bond. Their biosynthetic pathways diverge from β -carotene, employing different enzymatic machinery. These fundamental chemical differences are readily exploited for their analytical separation via chromatography. For researchers in natural product chemistry and drug development, recognizing this distinction is critical for accurate identification, functional studies, and exploring their unique biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Echineneone | $\text{C}_{40}\text{H}_{54}\text{O}$ | CID 5281236 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/5281236)]
2. scispace.com [scispace.com]
3. A study of the carotenoids echinenone and myxo-xanthin with special reference to their probable identity - PubMed [pubmed.ncbi.nlm.nih.gov]
4. merriam-webster.com [[merriam-webster.com](https://www.merriam-webster.com)]
5. Echineneone - Wikipedia [en.wikipedia.org]
6. echemi.com [echemi.com]

- 7. The Biosynthetic Pathway for Myxol-2' Fucoside (Myroxanthophyll) in the Cyanobacterium Synechococcus sp. Strain PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CID 102601544 | C46H66O7 | CID 102601544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 11004-68-5 CAS MSDS (MYOXANTHOPHYLL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. epic.awi.de [epic.awi.de]
- 12. webqc.org [webqc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved production of echinenone and canthaxanthin in transgenic Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparison Guide: Myroxanthin vs. Echinone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051690#is-myroxanthin-the-same-as-echinenone\]](https://www.benchchem.com/product/b051690#is-myroxanthin-the-same-as-echinenone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com